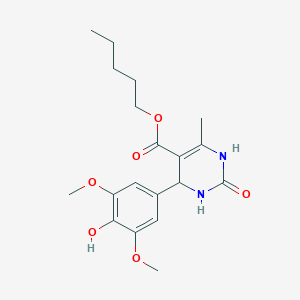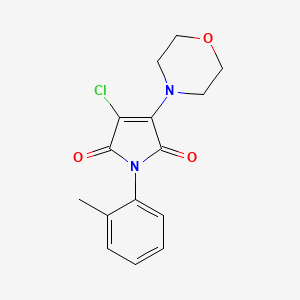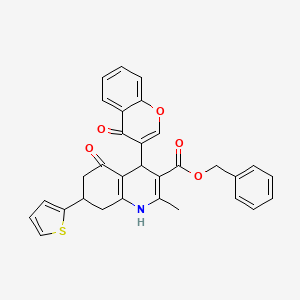![molecular formula C16H26N4O3S B11623057 N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B11623057.png)
N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide is an organic compound with a complex structure that includes a sulfonamide group, a piperazine ring, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide typically involves multiple steps:
-
Formation of the Sulfonamide Intermediate: : The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with ethylenediamine to form N-(2-aminoethyl)-4-methylbenzenesulfonamide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
-
Acylation Reaction: : The intermediate is then reacted with 4-methylpiperazine and acetic anhydride to form the final product. This step involves heating the reaction mixture under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the synthesis of this compound would involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
-
Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to a sulfinamide or sulfide.
-
Substitution: : The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the piperazine ring would yield N-oxides, while nitration of the aromatic ring would introduce nitro groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its sulfonamide group is known for its antibacterial properties, and the piperazine ring is a common motif in many drugs, suggesting potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are investigated for their potential use as anti-inflammatory or anticancer agents. The presence of the sulfonamide group is particularly significant, as it is a known pharmacophore in many drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its ability to undergo various chemical modifications.
Mécanisme D'action
The mechanism of action of N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the piperazine ring can interact with receptors in the body, modulating their activity. These interactions can lead to various biological effects, such as antibacterial or anti-inflammatory actions.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide: Similar structure but with a chlorine atom on the aromatic ring.
N-(2-{[(4-methoxyphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide: Similar structure but with a methoxy group on the aromatic ring.
Uniqueness
N-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)-2-(4-methylpiperazin-1-yl)acetamide is unique due to the presence of both a sulfonamide group and a piperazine ring, which confer distinct chemical and biological properties. The methyl groups on both the aromatic ring and the piperazine ring further enhance its stability and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H26N4O3S |
|---|---|
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
N-[2-[(4-methylphenyl)sulfonylamino]ethyl]-2-(4-methylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C16H26N4O3S/c1-14-3-5-15(6-4-14)24(22,23)18-8-7-17-16(21)13-20-11-9-19(2)10-12-20/h3-6,18H,7-13H2,1-2H3,(H,17,21) |
Clé InChI |
PFAVBKSWWCLTQI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)CN2CCN(CC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B11622986.png)

![methyl 2-[2-(4-fluorophenyl)-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11622993.png)
![N-[(E)-Amino[(7-ethoxy-4-methylquinazolin-2-YL)amino]methylidene]propanamide](/img/structure/B11623003.png)
![2-{[3-cyano-6-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B11623007.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B11623014.png)
![11-{4-[(2-Chlorophenyl)(phenyl)methyl]piperazino}-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-A][1,3]benzimidazol-4-YL cyanide](/img/structure/B11623016.png)
![ethyl (2E)-2-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11623018.png)


![Ethyl 6-bromo-5-[(3-fluorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B11623034.png)
![N,N-diethyl-4-{1-[(4-methylphenyl)sulfonyl]-3-(phenylsulfonyl)imidazolidin-2-yl}aniline](/img/structure/B11623046.png)
![3-[(Z)-(3-isopropyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11623047.png)
